molecular formula C13H21N5O19P4 B055232 Phosphoglyceroyl-ATP CAS No. 124199-67-3

Phosphoglyceroyl-ATP

Cat. No. B055232
M. Wt: 675.22 g/mol
InChI Key: TZLSNZNCXRZZCL-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoglyceroyl-ATP (PG-ATP) is a molecule that plays a crucial role in energy transfer within cells. It is synthesized through a complex process involving multiple enzymes and metabolic pathways. Scientific research has shown that PG-ATP has various applications in the field of biochemistry and physiology, as it is involved in many cellular processes.

Mechanism Of Action

Phosphoglyceroyl-ATP works by transferring energy within cells. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.

Biochemical And Physiological Effects

Phosphoglyceroyl-ATP has various biochemical and physiological effects. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.

Advantages And Limitations For Lab Experiments

One of the advantages of using Phosphoglyceroyl-ATP in lab experiments is that it is involved in many cellular processes. This makes it a useful tool for studying the biochemistry and physiology of cells. However, one of the limitations of using Phosphoglyceroyl-ATP in lab experiments is that it is difficult to synthesize. This can make it challenging to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments.

Future Directions

There are many future directions for research on Phosphoglyceroyl-ATP. One area of research is the role of Phosphoglyceroyl-ATP in cancer cells. Cancer cells have different metabolic pathways than normal cells, and Phosphoglyceroyl-ATP may play a role in these pathways. Another area of research is the development of new methods for synthesizing Phosphoglyceroyl-ATP. This could make it easier to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments. Finally, research could be done on the use of Phosphoglyceroyl-ATP as a potential therapeutic target for various diseases.

Synthesis Methods

Phosphoglyceroyl-ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. The synthesis of Phosphoglyceroyl-ATP begins with the conversion of glucose to pyruvate, which is then converted to phosphoenolpyruvate (PEP) by the enzyme pyruvate kinase. PEP is then converted to 2-phosphoglycerate (2PG) by the enzyme enolase. 2PG is then converted to 3-phosphoglycerate (3PG) by the enzyme phosphoglycerate kinase. Finally, 3PG is converted to Phosphoglyceroyl-ATP by the enzyme ATP synthase.

Scientific Research Applications

Phosphoglyceroyl-ATP has various scientific research applications, as it is involved in many cellular processes. One of the most important applications of Phosphoglyceroyl-ATP is in the field of biochemistry. Phosphoglyceroyl-ATP is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.

properties

CAS RN

124199-67-3

Product Name

Phosphoglyceroyl-ATP

Molecular Formula

C13H21N5O19P4

Molecular Weight

675.22 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate

InChI

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1

InChI Key

TZLSNZNCXRZZCL-WOUKDFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N

synonyms

(PG-ATP)n
oligo-phosphoglyceroyl-ATP
oligophosphoglyceroyl-ATP
PG-ATP
phosphoglyceroyl-adenosine triphosphate
phosphoglyceroyl-ATP
purinogen

Origin of Product

United States

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